molecular formula C24H26N2O4S2 B2548425 2,4,6-trimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951572-67-1

2,4,6-trimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2548425
CAS RN: 951572-67-1
M. Wt: 470.6
InChI Key: FQFASOCXPTYZJY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in some types of drugs, particularly antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The presence of the sulfonamide group and the tetrahydroquinoline group would likely have a significant impact on the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the types of atoms present would all play a role .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of the compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both involved in bacterial membrane synthesis .

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide interacts with its targets, the enzymes MurD and GlmU, by inhibiting their function. This interaction is facilitated by the compound’s molecular structure, which allows it to bind to these enzymes and disrupt their normal activity .

Biochemical Pathways

The inhibition of MurD and GlmU by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide affects the biochemical pathways involved in bacterial membrane synthesis. The downstream effects of this disruption include impaired bacterial growth and proliferation, as these enzymes play a crucial role in the formation of the bacterial cell wall .

Result of Action

The result of the action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is the bactericidal activity against both Gram-positive and Gram-negative pathogens. The compound’s interaction with its targets leads to a disturbed membrane architecture in bacteria such as Staphylococcus aureus and Escherichia coli, ultimately leading to their death .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its uses and properties. If it has medicinal properties, for example, future research could focus on improving its efficacy or reducing any side effects .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-14-18(2)24(19(3)15-17)31(27,28)25-21-12-11-20-8-7-13-26(23(20)16-21)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFASOCXPTYZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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